N-[2-(oxolan-3-yloxy)phenyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide
Description
N-[2-(oxolan-3-yloxy)phenyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide is a complex organic compound that features a unique structure combining an oxolane ring, a phenyl group, and a pyrrolidine moiety
Properties
IUPAC Name |
N-[2-(oxolan-3-yloxy)phenyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c23-19(22-11-7-15(13-22)21-9-3-4-10-21)20-17-5-1-2-6-18(17)25-16-8-12-24-14-16/h1-2,5-6,15-16H,3-4,7-14H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNPRUSALHOXQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(C2)C(=O)NC3=CC=CC=C3OC4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(oxolan-3-yloxy)phenyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the oxolane ring and the phenyl group. The oxolane ring can be synthesized through the cyclization of 1,4-dihalobutanes with a base. The phenyl group is then introduced via a Friedel-Crafts acylation reaction. The final step involves the coupling of the oxolane-phenyl intermediate with pyrrolidine-1-carboxamide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(oxolan-3-yloxy)phenyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxolane ring can be oxidized to form a lactone.
Reduction: The phenyl group can be reduced to a cyclohexyl group under hydrogenation conditions.
Substitution: The pyrrolidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a lactone derivative.
Reduction: Formation of a cyclohexyl derivative.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
N-[2-(oxolan-3-yloxy)phenyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(oxolan-3-yloxy)phenyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The oxolane ring and phenyl group may interact with enzymes or receptors, modulating their activity. The pyrrolidine moiety can enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(oxolan-3-yloxy)phenyl]acetamide
- N-[2-(oxolan-3-yloxy)phenyl]pyrrolidine-1-carboxamide
- N-[2-(oxolan-3-yloxy)phenyl]-3-piperidin-1-ylpyrrolidine-1-carboxamide
Uniqueness
N-[2-(oxolan-3-yloxy)phenyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
